Piperazine

Description

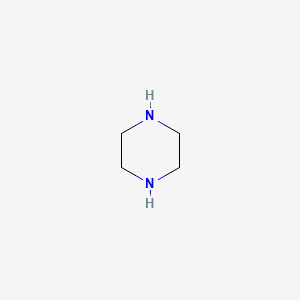

Structure

3D Structure

Propriétés

IUPAC Name |

piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31977-51-2, Array | |

| Record name | Piperazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31977-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021164 | |

| Record name | Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295 °F at 760 mmHg (NTP, 1992), 146 °C | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol) | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21 | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals | |

CAS No. |

110-85-0 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RTM4PAL0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/ | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Piperazine and Its Derivatives

Classical and Modern Synthetic Approaches to the Piperazine Ring System

Classical methods for synthesizing this compound derivatives typically involve condensation reactions between ethylenediamine (B42938) or its derivatives and difunctional compounds containing reactive groups such as halides, esters, or carboxylic acids. researchgate.net Reductive amination of diketones with ammonia (B1221849) or primary amines can also yield this compound derivatives. researchgate.net Modern approaches often utilize transition-metal catalysis, borrowing hydrogen strategies, and annulation reactions to construct the this compound ring efficiently. metu.edu.trthieme-connect.com

N-Alkylation and Related Strategies

N-alkylation is a common methodology for synthesizing piperazines, often involving the alkylation of 1,2-diamine derivatives. metu.edu.tr This can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxyamides. mdpi.com For instance, the synthesis of N,N′-dialkylpiperazines, which are relevant as kinase inhibitors, has been achieved using N-alkylation with alkyl chlorides or bromides. mdpi.com A simplified one-step synthesis of monosubstituted this compound derivatives has been developed based on the electrophilic substitution of protonated this compound with suitable chloroderivatives or aza-Michael addition of unsaturated compounds onto this compound. mdpi.com

Reduction of (Di)ketopiperazines

The reduction of (di)ketopiperazines is a widely used method for synthesizing piperazines. metu.edu.trresearchgate.netrsc.org Diketopiperazines, which are cyclic dipeptides, can be synthesized from amino acids or 1,2-diamines. rsc.org Reduction of the carbonyl groups in chiral 2,5-diketopiperazines using reducing agents like lithium aluminum hydride (LiAlH4) or NaBH4/I2 can cleanly yield the corresponding chiral piperazines. wikipedia.orgrsc.org This method is considered a straightforward way to obtain chiral piperazines from chiral keto- or diketothis compound precursors. nih.gov

Borrowing Hydrogen Strategy

The borrowing hydrogen (BH) strategy, also known as hydrogen autotransfer, is an atom-economical approach that couples a transfer hydrogenation process with a concurrent reaction on an in situ generated intermediate. rsc.orgacs.org This method allows the use of alcohols or amines as alkylating agents, producing water or ammonia as the sole byproducts. rsc.org For this compound synthesis, the borrowing hydrogen strategy can involve the coupling of diamines and diols catalyzed by transition metals like ruthenium. metu.edu.trorganic-chemistry.org This approach offers advantages such as ease of access to commercially available amines and alcohols and avoids the need for external oxidants or reducing reagents. metu.edu.tr

Annulation Reactions

Annulation reactions are valuable for constructing the this compound ring. One example involves the reaction of 1,2-diamine derivatives with bromoethylsulfonium salts, which can act as useful annulation agents to form six-membered 1,4-heterocyclic compounds like piperazines. metu.edu.trnih.gov Another annulation protocol involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and aldehydes, providing access to substituted piperazines under mild conditions. organic-chemistry.org The Castagnoli-Cushman reaction, involving the reaction of cyclic anhydrides with imines, can also be applied to synthesize oxopiperazines, which can serve as precursors to piperazines. metu.edu.tr

Ammoniation of Dihaloethanes or Ethanolamines

Classical synthetic methods for this compound derivatives include the condensation reaction between ethylenediamine and various bifunctional compounds. researchgate.net One of the earliest methods involves the reaction of ethylenediamine with dihaloalkanes, such as 1,2-dihaloethanes, or with ethanolamines, followed by ammoniation to form the this compound ring. researchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral this compound derivatives is crucial for obtaining enantiomerically pure compounds, which is often required for pharmaceutical applications. Various strategies have been developed for the asymmetric construction of the this compound ring or the introduction of chirality into pre-existing this compound scaffolds.

One approach involves the asymmetric reduction of chiral diketopiperazines. wikipedia.orgrsc.org Another strategy utilizes asymmetric catalytic methods, such as palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to synthesize enantioenriched tertiary this compound-2-ones, which can then be converted to chiral piperazines. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed to access chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities, which can be converted to chiral piperazines without loss of optical purity.

Asymmetric synthesis can also involve the use of chiral intermediates derived from the chiral pool, such as amino acids. For instance, the synthesis of cis-2,5-disubstituted homochiral piperazines has been reported through the regioselective ring-opening of natural amino acid-derived chiral aziridines with natural amino acid methyl ester hydrochloride salts. rsc.org Novel methodologies for the asymmetric synthesis of highly functionalized this compound derivatives have been developed, including routes involving chiral aziridinyl ketones and aziridine-fused bicyclic imines. thieme-connect.comresearchgate.net

Enantioselective Approaches to Substituted Piperazines

The synthesis of enantiopure substituted piperazines is an important area of research due to the impact of stereochemistry on biological activity. Several strategies have been explored for the enantioselective synthesis of these compounds. These include enantioselective hydrogenation, enzyme-mediated chiral resolution, and asymmetric lithiation mediated by chiral ligands researchgate.netcaltech.edu. Another approach involves the synthesis from chiral pool materials, such as naturally occurring amino acids researchgate.net.

One method for the enantioselective synthesis of α-substituted piperazines involves the asymmetric lithiation-substitution of an N-Boc this compound functionalized with an α-methylbenzyl group using s-BuLi in the presence of chiral ligands like (-)-sparteine (B7772259) or a (+)-sparteine surrogate york.ac.uknih.gov. This method allows access to a range of piperazines as single stereoisomers york.ac.uknih.gov. Studies have shown that the electrophile and the distal N-substituent can significantly influence the yield and enantioselectivity of this reaction york.ac.uknih.gov.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation has also been utilized for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones nih.govrsc.org. Using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, chiral piperazinones can be synthesized in high yields and enantioselectivity nih.govrsc.org. These piperazinone products can then be deprotected and reduced to yield chiral gem-disubstituted piperazines nih.govrsc.org. This methodology represents an improvement in ease of substrate synthesis and broader substrate scope compared to previous methods nih.govrsc.org.

A catalytic, enantioselective synthesis of 3-substituted piperazines has also been demonstrated using a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation ubc.ca. This approach utilizes a commercially available titanium catalyst for cyclic imine formation, followed by reduction using a ruthenium catalyst with a chiral ligand ubc.ca. Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the chiral ligand are crucial for achieving high enantiomeric excesses ubc.ca.

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts play a crucial role in achieving stereocontrol in the synthesis of substituted piperazines. Chiral auxiliary-based approaches have been employed, for instance, in the stereoselective alkylation of 2-oxopiperazines researchgate.net. The use of a stereogenic α-methylbenzyl group on the distal nitrogen atom of an N-Boc this compound has been shown to prevent side reactions and allow for the synthesis of diastereomeric α-functionalized piperazines that can be separated beilstein-journals.org. This chiral auxiliary can subsequently be removed via catalytic hydrogenation beilstein-journals.org.

Catalytic asymmetric methods have also been developed. Palladium catalysts, particularly those derived from [Pd₂(pmdba)₃] and electron-deficient PHOX ligands, have been successfully employed in the enantioselective synthesis of α-tertiary piperazin-2-ones via decarboxylative allylic alkylation caltech.edu. These chiral piperazin-2-ones can be reduced to the corresponding chiral α-tertiary piperazines caltech.edu.

Other catalytic approaches include iridium- or palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones, which can yield piperazin-2-ones with stereogenic centers at different positions with good to high stereoselectivity acs.org.

Advanced Functionalization Strategies for this compound

Advanced functionalization strategies aim to selectively introduce diverse substituents onto the this compound core, particularly at the carbon positions, to enhance structural diversity mdpi.comresearchgate.netbeilstein-journals.org. While functionalization at the nitrogen atoms is relatively straightforward, direct functionalization at the carbon atoms has been more challenging mdpi.comresearchgate.net. Recent advances, particularly in C-H functionalization, have provided powerful tools for this purpose mdpi.comresearchgate.netbeilstein-journals.orgnih.gov.

C-H Functionalization of the this compound Ring

C-H functionalization has emerged as an attractive strategy for the direct introduction of substituents at the carbon atoms of the this compound ring, offering more convergent routes compared to traditional methods mdpi.comresearchgate.net. The presence of the second nitrogen atom in this compound can pose challenges for C-H functionalization methods that are effective for other heterocycles like pyrrolidines or piperidines, potentially leading to side reactions or inhibiting catalytic systems mdpi.comresearchgate.net.

Photoredox C-H Arylation and Vinylation

Visible-light photoredox catalysis has proven to be a mild and environmentally friendly approach for C-H functionalization encyclopedia.pubnsf.gov. Early examples include the photoredox-catalyzed C-H arylation of piperazines with 1,4-dicyanobenzene beilstein-journals.orgencyclopedia.pub. This reaction, often catalyzed by iridium complexes like Ir(ppy)₃, proceeds via single-electron transfer and radical coupling beilstein-journals.orgencyclopedia.pub. This method allows for the direct coupling of N-Boc piperazines with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines beilstein-journals.orgencyclopedia.pub.

Building upon this work, photoredox C-H vinylation of piperazines has also been developed mdpi.comencyclopedia.pub. Vinyl sulfones have been identified as suitable coupling partners for this transformation due to their electron-deficient nature, which facilitates radical addition and promotes β-elimination mdpi.comencyclopedia.pub. This process can also proceed through a radical coupling pathway similar to C-H arylation encyclopedia.pub.

Photoredox C-H Alkylation and Heteroarylation

Photoredox catalysis has also enabled the C-H alkylation and heteroarylation of piperazines. Organic photoredox catalysts have been employed for the site-selective C-H alkylation of this compound substrates nsf.govnih.gov.

α-C-H heteroarylation of piperazines has been achieved via a homolytic substitution pathway mdpi.comencyclopedia.pub. This transformation can utilize electron-deficient coupling partners such as benzonitriles or vinyl sulfones mdpi.comencyclopedia.pub. Mechanistically, this can involve single electron transfer and radical-radical coupling mdpi.comencyclopedia.pub. An alternative mechanism involves the formation of an α-aminyl radical intermediate, which then couples with a heteroarene through homolytic aromatic substitution mdpi.comencyclopedia.pub. This latter mechanism, utilizing catalysts like Irᴵᴵ(ppy)₂(dtbbpy)PF₆, has allowed for the use of a range of heteroarenes for direct α-C-H heteroarylation mdpi.comencyclopedia.pub.

Other strategies for C-H functionalization during de novo synthesis of piperazines include the development of SnAP (stannyl amine protocol) and CLAP (CarboxyLic Amine Protocol) reagents and methodologies mdpi.comencyclopedia.pub. SnAP chemistry, developed by Bode and coworkers, is a convergent method for synthesizing C-H functionalized piperazines from aldehydes, relying on radical generation from a stannane (B1208499) reagent mdpi.comencyclopedia.pub. The CLAP protocol involves a decarboxylative cyclization between aldehydes and amino-acid-derived diamines, often using iridium-based or organic photocatalysts mdpi.com.

Stereoselective Functionalization Techniques

Achieving stereoselectivity in the functionalization of the this compound ring is critical for synthesizing defined stereoisomers. Beyond the enantioselective approaches discussed earlier, other stereoselective functionalization techniques have been explored.

Stereoselective catalytic reductive cyclization of dioximes has been developed as a method to synthesize piperazines bearing substituents at carbon and nitrogen atoms mdpi.comresearchgate.net. This method, starting from primary amines and nitrosoalkenes, involves sequential double Michael addition followed by stereoselective catalytic reduction of the dioxime unit mdpi.comresearchgate.net. This approach can yield cis-isomers of 2,6-disubstituted piperazines stereoselectively mdpi.com.

Asymmetric lithiation-substitution of N-Boc piperazines using chiral ligands has been shown to be a method for the stereoselective synthesis of α-substituted piperazines, including 2,5-trans- and 2,6-trans-piperazines york.ac.uknih.gov.

Palladium-catalyzed decarboxylative cyclization reactions have also demonstrated high degrees of stereo- and regiochemical control in the synthesis of substituted piperazines acs.org.

While direct C-H functionalization involving α-amino radicals can be powerful, achieving enantioselective versions of these transformations can be challenging beilstein-journals.org. However, research continues to explore new methods and catalyst systems for regioselective, diastereoselective, and enantioselective C-H functionalizations of piperazines to enhance the structural diversity available for medicinal chemistry beilstein-journals.org.

Synthetic Considerations for Pharmaceutical Applications

The synthesis of this compound derivatives for pharmaceutical applications demands careful consideration of factors beyond simple compound formation. Key aspects include achieving high purity, controlling stereochemistry and regioselectivity, scalability, and employing environmentally benign methods eurekaselect.commdpi.com. The presence of the two nitrogen atoms in the this compound ring can lead to challenges in achieving selective functionalization compared to other heterocycles mdpi.com.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound derivatives intended for pharmaceutical use. This involves fine-tuning various parameters, including temperature, solvent, reaction time, catalyst loading, and reactant ratios mdpi.comacs.org. The goal is to favor the formation of the desired product while minimizing side reactions and the formation of impurities that could be challenging to remove during purification.

For instance, in the palladium-catalyzed carboamination of substituted ethylenediamine derivatives to form cis-2,6-disubstituted piperazines, optimization studies revealed that increasing catalyst loading and using a slightly larger excess of the electrophile could lead to acceptable yields with excellent stereocontrol nih.gov. Different phosphine (B1218219) ligands were screened, with many providing similarly excellent results acs.org. Reducing catalyst loading could still provide high yields, albeit with increased reaction times acs.org.

Another example involves the synthesis of monosubstituted this compound derivatives. A simplified one-pot, one-step procedure was developed, and optimization of conditions, particularly the molar ratio of free this compound to this compound dihydrochloride (B599025), was found to suppress the formation of symmetrically disubstituted by-products, leading to high yields and purity mdpi.com. The nature of the second reactant also influences the selectivity by affecting the basicity/nucleophilicity of the second nitrogen atom mdpi.com.

Data from optimization studies often involves comparing yields and purity under different conditions. For example, a study on the palladium-catalyzed cyclization reaction showed varying yields depending on the solvent and catalyst loading (Table 1) acs.org.

| Entry | Solvent | Pd Catalyst Loading | Reaction Time | Yield (%) |

| 1 | Acetone | 5 mol % | 30 min | 71 |

| 2 | Dichloromethane | 5 mol % | 10 min | >95 |

| 3 | Dichloromethane | 3 mol % | Slightly longer | Excellent |

| 4 | Dichloromethane | 1 mol % | 12 h | High |

Table 1: Optimized conditions for a palladium-catalyzed this compound synthesis acs.org.

Achieving high purity, often exceeding 95% or even 98% after recrystallization, is crucial for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) mdpi.comrsc.org. Analytical techniques such as NMR, LC-MS, and FTIR are routinely used to characterize synthesized compounds and confirm their purity and structural integrity humanjournals.comresearchgate.netijpras.comacs.org.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact and enhance sustainability eurekaselect.comresearchgate.netresearchgate.net. This involves developing methods that reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources researchgate.netnsf.gov.

Microwave-assisted synthesis is one green chemistry technique that has been applied to this compound synthesis, offering reduced reaction times and improved yields compared to conventional heating methods researchgate.netresearchgate.net. Photoredox catalysis, particularly using organic photocatalysts, represents another sustainable approach for the C-H functionalization of piperazines, avoiding the use of potentially toxic transition metal catalysts mdpi.comresearchgate.netnsf.gov. These methods can be more sustainable as organic photocatalysts can be synthesized from renewable materials mdpi.comnsf.gov.

The use of green solvents or solvent-free conditions is also a key aspect of green chemistry in this compound synthesis researchgate.netresearchgate.netnih.gov. Multicomponent reactions (MCRs) are attractive from a green chemistry perspective due to their atom economy, operational simplicity, and potential to reduce waste nih.gov. Catalyst-free synthesis and the use of recyclable catalysts are also being explored to develop more environmentally benign routes researchgate.netresearchgate.net.

One example of a green approach is the facile synthesis of N-phenyl this compound based dithiocarbamates under neat (solvent-free) conditions, which offers a simple, efficient, and environmentally friendly protocol nih.gov. Another study highlights a simplified procedure for monosubstituted this compound synthesis that aligns with green and sustainable chemistry principles by utilizing this compound dihydrochloride as a reusable auxiliary substance mdpi.com.

Researchers are continuously making efforts to adopt environmentally benign methods for the synthesis of this compound analogues, aiming for safe and effective reactions that provide maximum yield with reduced time consumption and less environmental impact researchgate.netresearchgate.net.

Pharmacology and Molecular Mechanisms of Piperazine Derivatives

Mechanisms of Action

The mechanisms of action of piperazine derivatives are diverse and depend heavily on the specific substituents attached to the this compound ring. museonaturalistico.it

GABA Receptor Agonism and Neuromuscular Effects

This compound itself is well-known for its anthelmintic activity, primarily mediated by its agonist effects on gamma-aminobutyric acid (GABA) receptors in parasites. drugbank.comwikipedia.orgpatsnap.compediatriconcall.compatsnap.comnafdac.gov.ngpatsnap.com In nematodes, GABA is an inhibitory neurotransmitter involved in muscle relaxation. patsnap.com this compound binds to GABA receptors on the muscle cells of these worms, enhancing the inhibitory effects of GABA and leading to an influx of chloride ions. patsnap.compatsnap.com This results in hyperpolarization of the muscle cell membrane, reduced excitability, and ultimately, flaccid paralysis of the worm. patsnap.compatsnap.comnafdac.gov.ngmsdvetmanual.com The paralyzed worms are then expelled from the host's body through normal intestinal peristalsis. drugbank.compatsnap.compatsnap.comnafdac.gov.ngcoggle.it The selectivity of this compound for helminths is attributed to differences in the isoform of the GABA receptor found in these parasites compared to vertebrates, where GABA is primarily located in the central nervous system. wikipedia.orgpediatriconcall.comnafdac.gov.ng

Interaction with Monoamine Neurochemical Pathways

Many this compound derivatives exhibit central pharmacological activity, often involving the modulation of monoamine neurochemical pathways. researchgate.net These compounds can interact with neurotransmitter receptors or affect reuptake mechanisms. researchgate.net For instance, some this compound derivatives have been investigated for their potential as ligands for serotonin (B10506) receptors, which could have implications for treating psychiatric disorders. researchgate.netontosight.ai They may also influence dopaminergic signaling pathways. researchgate.net Several antidepressant drugs, such as Buspirone (B1668070), Amoxapine, and Trazodone, contain a this compound ring in their structure and are known to alter monoamine pathways. researchgate.net

Receptor Interactions and Modulation of Cellular Pathways

Beyond GABA and monoamine receptors, this compound derivatives can interact with a variety of other receptors, including adrenergic, histaminergic, and opioid receptors. researchgate.net These interactions can contribute to their diverse pharmacological profiles. researchgate.net Additionally, this compound derivatives can modulate cellular pathways, influencing various biological processes. museonaturalistico.itresearchgate.net For example, some derivatives have shown promise in anticancer research by inhibiting specific kinases involved in cell proliferation and survival pathways. researchgate.netontosight.ai

Enzyme Inhibition and Modulation

This compound derivatives can also exert their effects by interacting with and inhibiting enzymes involved in physiological and disease pathways. ontosight.airesearchgate.net They can bind to the active sites of target enzymes, interfering with their catalytic activity. researchgate.net Examples include the inhibition of enzymes crucial for microbial cell wall synthesis, such as bacterial penicillin-binding proteins or fungal lanosterol (B1674476) 14α-demethylase, contributing to antimicrobial effects. researchgate.net Research has also explored this compound derivatives as inhibitors of enzymes implicated in cancer progression, such as kinases. researchgate.netontosight.ai Furthermore, this compound-containing inhibitors targeting microbial β-glucuronidases have been investigated for their potential to mitigate gut toxicity associated with certain drugs. rsc.orgresearchgate.net The this compound moiety has been found to be essential for potent bacterial β-glucuronidase inhibition. rsc.orgresearchgate.net

Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their pharmacological activity and guiding the design of novel compounds with improved potency and selectivity. museonaturalistico.itnih.govingentaconnect.com

Influence of Substituent Patterns on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature, position, and pattern of substituents attached to the this compound ring. museonaturalistico.itnih.govresearchgate.net The two secondary amine nitrogen atoms in the this compound ring allow for the introduction of various N-substituent groups. researchgate.net

Studies have shown that the substituent on the nitrogen atoms can markedly affect the activity profiles of this compound compounds. nih.gov For instance, in some cases, compounds with N'-unsubstituted this compound exhibited better antifungal and larvicidal activities compared to those with N'-methylated this compound. nih.gov The introduction of different heterocyclic groups to the this compound ring can also greatly potentiate certain activities, such as antipsychotic activity. ingentaconnect.com

The position and nature of substituents on appended aromatic rings, such as phenyl or isoquinoline (B145761) rings, also play a critical role in determining activity against specific targets like enzymes or receptors. mdpi.comnih.gov For example, studies on antimycobacterial agents with an N-arylthis compound motif indicated that electron-withdrawing lipophilic substituents on the phenyl ring could decrease in vitro efficiency, while bulky lipophilic moieties at the this compound heterocycle improved activity. mdpi.com Similarly, for inhibitors of Mycobacterium tuberculosis IMPDH, the this compound and isoquinoline rings were found to be essential for target-selective whole-cell activity. nih.gov

The introduction of halogens, sulfur, and acyl groups has been shown to significantly influence the biological activities of this compound-thiazole derivatives, impacting their antimicrobial and anti-inflammatory properties. jneonatalsurg.com Bromine-substituted derivatives, for example, have exhibited high antimicrobial potency. jneonatalsurg.com

The hydrophobicity and its balance in the side chains attached to the this compound ring are important structural factors for the potent inhibition of certain enzymes, such as mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). nih.gov

Influence of Substituents on this compound Derivative Activity (Examples from Research Findings)

| Structural Modification | Biological Activity (Example) | Observed Effect on Activity | Source |

| N'-methylation of this compound ring | Antifungal, Larvicidal | Decreased activity compared to N'-unsubstituted. | nih.gov |

| Heterocyclic group attachment to this compound | Antipsychotic | Activity greatly potentiated. | ingentaconnect.com |

| Electron-withdrawing lipophilic substituents on aryl ring | Antimycobacterial | Decreased in vitro efficiency. | mdpi.com |

| Bulky lipophilic moieties at this compound | Antimycobacterial | Improved activity. | mdpi.com |

| Halogen (Bromine) substitution | Antimicrobial | Enhanced potency. | jneonatalsurg.com |

| Hydrophobicity of side chains | Mitochondrial Complex I Inhibition | Crucial for strong inhibition, balance is important. | nih.gov |

| This compound and isoquinoline rings | M. tuberculosis IMPDH Inhibition | Essential for target-selective whole-cell activity. | nih.gov |

Conformational Analysis and its Impact on Receptor Binding

The conformational analysis of this compound derivatives plays a significant role in their interaction with biological targets, such as receptors. While specific detailed research findings on the conformational analysis of all this compound derivatives and their direct impact on receptor binding were not extensively detailed across the provided sources, the principle that molecular conformation influences binding affinity and efficacy is fundamental in pharmacology medicines.org.uknih.gov. For instance, cinnarizine (B98889), a diphenylmethylthis compound derivative, is known to act as a selective antagonist of T-type voltage-operated calcium ion channels. Research indicates that cinnarizine preferentially binds to these calcium channels when they are in an open conformation wikipedia.org. This highlights how the dynamic conformational state of both the ligand (cinnarizine) and the receptor (calcium channel) influences binding.

Physicochemical Properties and Their Effect on Pharmacodynamics

Physicochemical properties of this compound derivatives, such as lipophilicity, pKa, and solubility, significantly influence their pharmacodynamic profiles, affecting how they interact with receptors and exert their pharmacological effects medicines.org.uknih.govdrugbank.com. These properties dictate a compound's ability to cross biological membranes, distribute to target tissues, and bind to its intended receptor site. For example, the lipophilicity of a this compound derivative can impact its ability to partition into lipid bilayers, influencing its access to intracellular receptors or its accumulation in fatty tissues. The pKa of the nitrogen atoms in the this compound ring affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with charged amino acid residues in binding sites.

Cinnarizine, for example, is a lipophilic compound, which contributes to its distribution. Its action as a calcium channel blocker and antihistamine is a direct result of its chemical structure and how its physicochemical properties facilitate binding to these targets wikipedia.org. Cyclizine, another this compound derivative, is described as a water-soluble crystalline solid with specific pKa values (pKa1 = 2.16 and pKa2 = 8.05), which are crucial for understanding its behavior in biological systems and its formulation for administration .

Pharmacokinetic and Toxicokinetic Profiles of this compound Derivatives

The pharmacokinetic (absorption, distribution, metabolism, and elimination) and toxicokinetic profiles of this compound derivatives are diverse and depend heavily on the specific substituents on the this compound ring nih.govwikipedia.orgdrugbank.comwikipedia.orgdrugbank.comwikipedia.orgcentaurpharma.comuni.lue-lactancia.orgmedsafe.govt.nzgoodrx.com. These profiles determine the concentration of the drug at its site of action over time and are critical for understanding efficacy and potential toxicity.

Absorption and Distribution

This compound derivatives are generally absorbed from the gastrointestinal tract after oral administration, although the rate and extent of absorption can vary wikipedia.orgdrugbank.comuni.lue-lactancia.org. For instance, meclizine (B1204245) is absorbed orally, with peak plasma concentrations reached around 3 hours post-dose, though its bioavailability is reported as low (22-32%) drugbank.comwikipedia.orgnih.gov. Hydroxyzine is rapidly absorbed from the gastrointestinal tract, reaching peak plasma levels approximately 2 hours after oral intake, with an oral bioavailability of about 80% compared to intramuscular administration drugbank.comwikipedia.orge-lactancia.org. Cyclizine is also well absorbed from the GI tract, with effects developing within 30 minutes and peak plasma concentration occurring around 2 hours after a 50 mg oral dose medicines.org.ukmedsafe.govt.nz. Cinnarizine is absorbed from the gastrointestinal tract, with peak plasma concentrations occurring 1-4 hours after oral doses nih.govwikipedia.orgcentaurpharma.commims.com. Cetirizine (B192768) is rapidly and extensively absorbed orally, with bioavailability of at least 70% and Tmax of approximately 1.0 hour wikipedia.orgnih.govfda.govdrugs.comnih.gov.

Following absorption, this compound derivatives are distributed throughout the body to varying extents wikipedia.orgdrugbank.comuni.lue-lactancia.org. Hydroxyzine is widely distributed and tends to be more concentrated in tissues, including the skin, than in plasma drugbank.comwikipedia.orge-lactancia.org. Meclizine is distributed throughout most body tissues drugs.com. Cyclizine's metabolite, norcyclizine, is widely distributed throughout the tissues medicines.org.ukmedsafe.govt.nz. The volume of distribution for meclizine has been reported at approximately 6.78 ± 3.52 L nih.gov. For hydroxyzine, the mean volume of distribution is 16.0 ± 3.0 L/kg in adults drugbank.com. Cetirizine has a mean plasma protein binding of 93% and an estimated volume of distribution of 0.3 to 0.45 L/kg wikipedia.orgnih.govfda.govdrugs.comnih.gov.

Here is a table summarizing absorption and distribution data for some this compound derivatives:

| Compound | Absorption Rate | Tmax (Oral) | Bioavailability (Oral) | Distribution | Volume of Distribution | Plasma Protein Binding |

| Meclizine | Absorbed | ~3 hours drugbank.comwikipedia.orgnih.gov | Low (22-32%) wikipedia.org | Throughout most tissues drugs.com | ~6.78 ± 3.52 L nih.gov | Not specified |

| Hydroxyzine | Rapid drugbank.comwikipedia.orge-lactancia.org | ~2 hours drugbank.comwikipedia.orge-lactancia.org | ~80% (vs IM) e-lactancia.org | Widely distributed, higher in tissues drugbank.comwikipedia.orge-lactancia.org | 16.0 ± 3.0 L/kg (adults) drugbank.com | 93% wikipedia.org |

| Cyclizine | Well absorbed medicines.org.ukmedsafe.govt.nz | ~2 hours (50mg dose) medicines.org.uk | Not specified | Metabolite widely distributed medicines.org.ukmedsafe.govt.nz | Not specified | Not specified |

| Cinnarizine | Absorbed (relatively slow) wikipedia.orgcentaurpharma.commims.com | 1-4 hours nih.govwikipedia.orgcentaurpharma.commims.com | Low wikipedia.org | Not specified | 14.018 ± 5.598 L/kg (solution) wikipedia.org | 91% nih.govmims.com |

| Cetirizine | Rapid and extensive wikipedia.orgnih.govfda.govdrugs.comnih.gov | ~1.0 hour wikipedia.orgfda.govdrugs.comnih.gov | ≥70% wikipedia.org | Not specified | 0.3-0.45 L/kg (estimated) wikipedia.org | 88-96% wikipedia.orgnih.govfda.govdrugs.comnih.gov |

Metabolism and Biotransformation

This compound derivatives undergo metabolism and biotransformation in the body, primarily in the liver wikipedia.orguni.lue-lactancia.org. Meclizine is metabolized in the liver, with CYP2D6 identified as the dominant enzyme in in vitro studies drugbank.comwikipedia.orgnih.govfda.gov. Ten metabolites of meclizine have been identified wikipedia.org. Hydroxyzine is metabolized in the liver, with its main metabolite (45%) being cetirizine, formed through oxidation by alcohol dehydrogenase wikipedia.orgdrugbank.com. Cetirizine itself undergoes limited metabolism, notably not by the cytochrome P450 system, with about 60% of an administered dose excreted unchanged in urine wikipedia.orgnih.govfda.govnih.gov. Cyclizine is extensively N-demethylated to norcyclizine in vivo, which has significantly less antihistaminic activity than the parent compound medicines.org.ukmedsafe.govt.nzwikipedia.orgbapen.org.uk. Cinnarizine is extensively metabolized, largely by CYP2D6 nih.govmims.com.

Elimination Pathways

This compound derivatives and their metabolites are eliminated from the body through various pathways, primarily via urine and feces wikipedia.orgwikipedia.orguni.lue-lactancia.org. Meclizine is excreted in the urine as metabolites and in the feces as unchanged drug drugbank.comnih.govdrugs.com. Hydroxyzine and its metabolites are excreted in feces, primarily through biliary elimination in animals; the precise extent of renal and fecal excretion in humans is not clearly established, though the carboxylic acid metabolite, cetirizine, is excreted in urine drugbank.comwikipedia.orgmedcentral.com. Cetirizine is eliminated approximately 70-85% in the urine and 10-13% in the feces, with about 60% of the urinary excretion being unchanged drug wikipedia.orgnih.govfda.gov. Cyclizine, after a single dose, shows less than 1% of the total dose administered in the urine over 24 hours medicines.org.ukmedsafe.govt.nz. Cinnarizine metabolites are eliminated approximately 33% in urine and 67% in feces nih.govwikipedia.orgcentaurpharma.commims.com.

The elimination half-life varies among this compound derivatives. Meclizine has a plasma elimination half-life of about 5-6 hours in humans drugbank.comwikipedia.orgnih.govfda.gov. Hydroxyzine has a reported half-life of 14-25 hours in adults, with variations based on age and renal/hepatic function drugbank.comwikipedia.orge-lactancia.org. Cetirizine has a mean elimination half-life of approximately 8.3 hours in healthy adults wikipedia.orgfda.govdrugs.comnih.gov. Cyclizine has a plasma elimination half-life of approximately 20 hours medicines.org.ukwikipedia.org. Cinnarizine's elimination half-life varies from 3.4 to 60 hours, depending on age, with a mean terminal half-life around 23.6 hours post 72 hours of administration in one study nih.govwikipedia.orgcentaurpharma.commims.com.

Here is a table summarizing metabolism and elimination data for some this compound derivatives:

| Compound | Primary Metabolism Site | Major Metabolites | Primary Elimination Pathways | Elimination Half-Life (Adults) |

| Meclizine | Liver (CYP2D6) drugbank.comwikipedia.orgnih.govfda.gov | Multiple (10 identified) wikipedia.org | Urine (metabolites), Feces (unchanged) drugbank.comnih.govdrugs.com | ~5-6 hours drugbank.comwikipedia.orgnih.govfda.gov |

| Hydroxyzine | Liver wikipedia.orgdrugbank.com | Cetirizine wikipedia.orgdrugbank.com | Feces (primarily biliary in animals), Urine (metabolite) drugbank.comwikipedia.orgmedcentral.com | 14-25 hours drugbank.comwikipedia.orge-lactancia.org |

| Cyclizine | In vivo | Norcyclizine medicines.org.ukmedsafe.govt.nzwikipedia.orgbapen.org.uk | Urine (<1% unchanged) medicines.org.ukmedsafe.govt.nz | ~20 hours medicines.org.ukwikipedia.org |

| Cinnarizine | Extensive (largely CYP2D6) nih.govmims.com | Not specified | Feces (~67%), Urine (~33%) (as metabolites) nih.govwikipedia.orgcentaurpharma.commims.com | 3.4-60 hours nih.govwikipedia.orgcentaurpharma.commims.com |

| Cetirizine | Limited (non-CYP450) wikipedia.orgnih.govfda.gov | Oxidative O-dealkylation product wikipedia.orgnih.gov | Urine (70-85%, ~60% unchanged), Feces (10-13%) wikipedia.orgnih.govfda.gov | ~8.3 hours wikipedia.orgfda.govdrugs.comnih.gov |

Blood-Brain Barrier Permeation

The ability of this compound derivatives to cross the blood-brain barrier (BBB) is a critical factor for their effects on the central nervous system (CNS) nih.gov. Some this compound derivatives are known to cross the BBB, while others have limited penetration wikipedia.orgnih.govnih.govacs.org. Factors such as lipophilicity and molecular weight can influence BBB permeation nih.gov.